![molecular formula C15H10N2O7 B11713011 2-[(2-Carboxyphenyl)carbamoyl]-5-nitrobenzoic acid](/img/structure/B11713011.png)
2-[(2-Carboxyphenyl)carbamoyl]-5-nitrobenzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(2-Carboxyphenyl)carbamoyl]-5-nitrobenzoic acid is an organic compound with the molecular formula C₁₅H₁₀N₂O₇
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(2-Carboxyphenyl)carbamoyl]-5-nitrobenzoic acid typically involves the nitration of a precursor compound followed by carboxylation. One common method includes the nitration of 2-aminobenzoic acid to form 2-amino-5-nitrobenzoic acid, which is then reacted with phthalic anhydride under acidic conditions to yield the target compound .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Types of Reactions:
Oxidation: The nitro group in this compound can undergo reduction to form amino derivatives.
Reduction: The compound can be reduced to form corresponding amines, which can further participate in various substitution reactions.
Substitution: The carboxylic acid group can be esterified or amidated under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are commonly used.
Substitution: Esterification can be achieved using alcohols in the presence of acid catalysts, while amidation can be carried out using amines and coupling agents like carbodiimides.
Major Products Formed:
Reduction: Amino derivatives.
Substitution: Esters and amides of the parent compound.
Wissenschaftliche Forschungsanwendungen
2-[(2-Carboxyphenyl)carbamoyl]-5-nitrobenzoic acid has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-[(2-Carboxyphenyl)carbamoyl]-5-nitrobenzoic acid involves its interaction with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to potential biological effects. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding to proteins and other biomolecules .
Vergleich Mit ähnlichen Verbindungen
- 2-Amino-5-nitrobenzoic acid
- 2-[(2-Carboxyphenyl)amino]-6-formylnicotinic acid
- 5-Carbamoyl-2-chlorophenylboronic acid
Comparison: Compared to similar compounds, it offers a balance of stability and reactivity, making it suitable for various synthetic and research applications .
Eigenschaften
Molekularformel |
C15H10N2O7 |
|---|---|
Molekulargewicht |
330.25 g/mol |
IUPAC-Name |
2-[(2-carboxyphenyl)carbamoyl]-5-nitrobenzoic acid |
InChI |
InChI=1S/C15H10N2O7/c18-13(16-12-4-2-1-3-10(12)14(19)20)9-6-5-8(17(23)24)7-11(9)15(21)22/h1-7H,(H,16,18)(H,19,20)(H,21,22) |
InChI-Schlüssel |
JORJHHJDLMUUKH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)C(=O)O)NC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



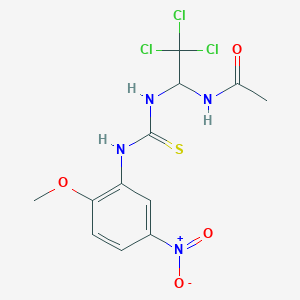
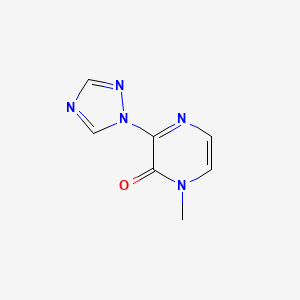
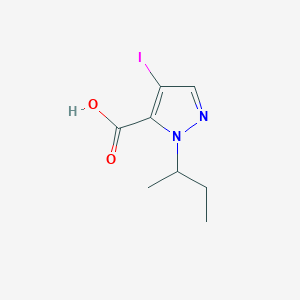
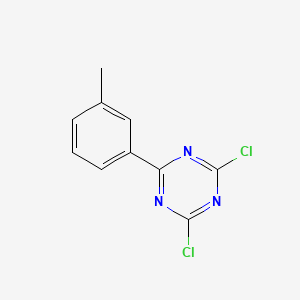
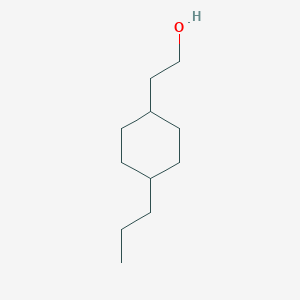
![3-nitro-N-(2,2,2-trichloro-1-{[(2-methylphenyl)carbamothioyl]amino}ethyl)benzamide](/img/structure/B11712970.png)

![4-bromo-N-[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B11712983.png)
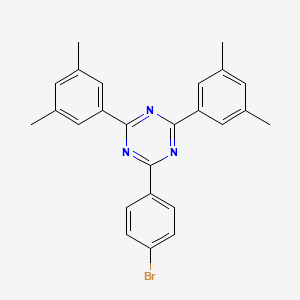
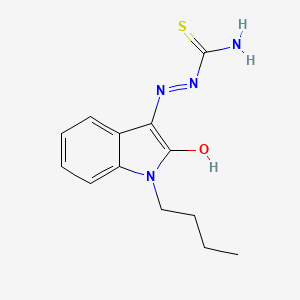
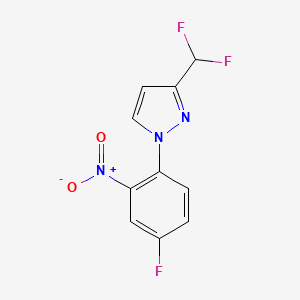
![3-Thioxo-2,3-dihydro-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid m-tolylamide](/img/structure/B11713007.png)

